molecular formula C6H4BrN3O B8802228 3-Bromoimidazo[1,2-b]pyridazin-6-ol

3-Bromoimidazo[1,2-b]pyridazin-6-ol

Katalognummer: B8802228
Molekulargewicht: 214.02 g/mol
InChI-Schlüssel: ZNGAQPCTWJGRJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromoimidazo[1,2-b]pyridazin-6-ol is a useful research compound. Its molecular formula is C6H4BrN3O and its molecular weight is 214.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-Bromoimidazo[1,2-b]pyridazin-6-ol serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its derivatives have been explored for their potential as kinase inhibitors, which are vital in treating various cancers. For instance, Ponatinib, a drug developed from imidazo[1,2-b]pyridazine derivatives, is used to target BCR-ABL in chronic myelogenous leukemia (CML) . Moreover, ongoing research has identified other compounds within this scaffold that exhibit promising activity against kinases relevant to cancer therapy .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor interactions. It aids in understanding biological pathways and identifying potential therapeutic targets. Research has shown that various derivatives can inhibit specific kinases with high potency, providing insights into their mechanisms of action and therapeutic potential . For example, a study demonstrated that certain morpholine-substituted imidazo[1,2-b]pyridazines effectively inhibit TAK1 kinase .

Agricultural Chemistry

The compound also finds applications in agricultural chemistry. Its unique properties make it suitable for developing agrochemicals such as pesticides and herbicides. These formulations aim to enhance crop protection and yield by targeting specific pests or diseases affecting agricultural productivity .

Material Science

In material science, this compound is being explored for its potential in creating novel materials with unique electronic properties. Research indicates that compounds based on this scaffold can be utilized in the development of sensors and organic electronics due to their favorable electronic characteristics .

Analytical Chemistry

The compound is employed as a standard reference material in analytical chemistry. It assists researchers in accurately quantifying similar compounds within complex mixtures. This application is crucial for ensuring the reliability and accuracy of analytical methods used in various scientific investigations .

Kinase Inhibition Studies

A study evaluated a series of imidazo[1,2-b]pyridazine derivatives for their inhibitory effects on kinases. The findings indicated that certain modifications at specific positions significantly enhanced their inhibitory potency against targets like TAK1 .

CompoundTAK1 Inhibition (%)
Compound 395
Unsubstituted26
Morpholine-substituted91

Antimalarial Activity

Research has also focused on the antimalarial properties of imidazo[1,2-b]pyridazines. Specific derivatives have shown efficacy against Plasmodium falciparum, indicating their potential as therapeutic agents for malaria treatment .

Agrochemical Formulations

In agricultural applications, studies have demonstrated that formulations containing this compound can effectively reduce pest populations while maintaining crop health .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The bromine atom at position 3 enables participation in palladium-catalyzed cross-coupling reactions, which are critical for functionalizing the imidazo[1,2-b]pyridazine core.

Suzuki-Miyaura Coupling

This reaction replaces the bromine with aryl or heteroaryl boronate esters. For example:
Example Reaction :
3-Bromoimidazo[1,2-b]pyridazin-6-ol reacts with methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate under Suzuki conditions to yield methyl 4-(imidazo[1,2-b]pyridazin-3-yl)thiophene-2-carboxylate .

Catalyst System Conditions Yield Characterization
Pd₂(dba)₃, tricyclohexylphosphine100°C, 1.5h in 1,4-dioxane/H₂O260.0 (LRMS)¹H NMR, APCI-MS

Stille Coupling

Tributyltin reagents facilitate the introduction of alkynyl or alkenyl groups:
Example Reaction :
Reaction with tributyl(1-ethoxyvinyl)tin under Stille conditions produces 1-(imidazo[1,2-b]pyridazin-3-yl)ethanone, confirmed by ¹H NMR (δ 2.64 ppm for methyl group) .

Nucleophilic Aromatic Substitution

The electron-deficient pyridazine ring allows nucleophilic displacement of bromine.

Example Reaction :
Substitution with ethynyltrimethylsilane in the presence of Pd(PPh₃)₄ and CuI yields 3-((trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine .

Reagents Conditions Yield Purification
Ethynyltrimethylsilane, Pd(PPh₃)₄, CuIRT, 1h in DMF28.46 gSilica gel chromatography

Condensation Reactions

The hydroxyl group at position 6 participates in cyclocondensation reactions.

Synthesis of Imidazo[1,2-b]pyridazine Derivatives :
Condensation of α-bromoketones with 3-amino-6-halopyridazines under mild basic conditions (e.g., NaHCO₃) forms the bicyclic core. Halogens at position 6 direct regioselective alkylation by suppressing nucleophilicity at undesired nitrogen sites .

Reaction Monitoring and Characterization

  • Analytical Methods :

    • NMR Spectroscopy : Used to confirm substitution patterns (e.g., δ 8.76 ppm for aromatic protons) .

    • HPLC : Ensures >95% purity in pharmaceutical intermediates.

    • APCI-MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 162.1) .

Eigenschaften

Molekularformel

C6H4BrN3O

Molekulargewicht

214.02 g/mol

IUPAC-Name

3-bromo-5H-imidazo[1,2-b]pyridazin-6-one

InChI

InChI=1S/C6H4BrN3O/c7-4-3-8-5-1-2-6(11)9-10(4)5/h1-3H,(H,9,11)

InChI-Schlüssel

ZNGAQPCTWJGRJT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC=C(N2NC1=O)Br

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-6-chloro-imidazo[1,2-b]pyridazine [13526-66-4] (425.7 mg, 1.8 mmol) in 1,2-dimethoxyethane (9 mL) was added a solution of potassium hydroxide [1310-58-3] (185.4 mg, 2.8 mmol) in water (9.0 mL) and the stirred resultant solution heated to reflux under N2 for 3d, cooled and partitioned between ethyl acetate and water. The water phase was evaporated to dryness, taken up in methanol, filtered, and evaporated to yield 3-bromo-imidazo[1,2-b]pyridazin-6-one as 340 mg of yellow solid. LRMS (ESI) m/z 214.0/216.0 [(M+H)]+, calc'd for C6H4BrN3O3: 214.02.
Quantity
425.7 mg
Type
reactant
Reaction Step One
Quantity
185.4 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
[Compound]
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.